Isometachromin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
145401-37-2 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h7-8,13,17,24H,6,9-12H2,1-5H3/b14-8+ |
InChI Key |
QWVBWKKUVQTKEX-RIYZIHGNSA-N |
SMILES |
CC1=CCCC(C1CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)(C)C |
Isomeric SMILES |
CC1=CCCC(C1CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)(C)C |
Synonyms |
isometachromin |
Origin of Product |
United States |
Contextualization of Marine Derived Sesquiterpenoid Quinones in Chemical Biology
Marine environments, particularly sponges, are a prolific source of structurally unique and biologically active natural products. mdpi.comwikipedia.org Among these are the sesquiterpenoid quinones, a class of compounds characterized by a molecular structure that combines a sesquiterpene (a 15-carbon isoprenoid) with a quinone moiety. These compounds have garnered significant attention in the field of chemical biology due to their diverse and potent biological activities.
Sesquiterpenoid quinones isolated from marine sources have demonstrated a wide array of pharmacological properties, including cytotoxic, antimicrobial, and anti-inflammatory activities. nih.govnih.gov Their mechanisms of action are often multifaceted, involving interactions with various cellular targets and pathways. The unique chemical architectures of these molecules, often featuring complex ring systems and varied functional groups, make them attractive scaffolds for drug discovery and development. The study of marine-derived sesquiterpenoid quinones not only provides insights into the chemical ecology of their source organisms but also offers valuable leads for the development of new therapeutic agents.
Origin, Isolation, and Definitive Structural Elucidation of Isometachromin
Structural Relationships with Metachromin C, Ilimaquinone (B159049), and 5-epi-Ilimaquinone
The structural relationship between Isometachromin and its co-isolated compounds—Metachromin C, Ilimaquinone, and 5-epi-Ilimaquinone—is significant. science.govnih.govscience.gov They are all classified as sesquiterpenoid quinones and share a common biosynthetic origin, which explains their concurrent presence in the same sponge species. science.govnih.govresearchgate.net
Metachromin C: this compound is described as being structurally related to Metachromin C. science.govnih.govscience.gov This relationship implies they share a similar core carbon skeleton, with variations likely occurring in the substitution pattern or stereochemistry of the quinone or terpene units.
Ilimaquinone: First isolated from Hippiospongia metachromia, ilimaquinone is a well-characterized sesquiterpene quinone. tandfonline.com It serves as a key reference compound in this family. The structural framework of this compound is closely allied with that of ilimaquinone, differing in the arrangement of specific functional groups or the stereochemical configuration at certain chiral centers.
5-epi-Ilimaquinone: As the name suggests, 5-epi-Ilimaquinone is an epimer of ilimaquinone, meaning it differs only in the three-dimensional arrangement at the C-5 position of the molecule. tandfonline.commdpi.com The co-isolation of this compound with both ilimaquinone and its C-5 epimer highlights the subtle structural diversity generated by the sponge's metabolic pathways. science.govnih.gov The structural connection between this compound and these epimers points to a shared drimane-type sesquiterpene core. tandfonline.com
The following table provides a comparative overview of these related compounds.
| Compound | Chemical Class | Natural Source (Family) | Structural Core |
| This compound | Sesquiterpene-quinone | Spongiidae | Drimane-type |
| Metachromin C | Sesquiterpene-quinone | Spongiidae | Drimane-type |
| Ilimaquinone | Sesquiterpene-quinone | Spongiidae, Dysideidae | Drimane-type |
| 5-epi-Ilimaquinone | Sesquiterpene-quinone | Spongiidae, Dactylospongia | Drimane-type |
Biosynthetic Pathways and Mechanistic Insights into Isometachromin Formation
General Principles of Sesquiterpenoid Biosynthesis: Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
All terpenoids are synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). iupac.orgresearchgate.net Plants and many microorganisms utilize two distinct and spatially separated pathways to produce these fundamental units. rsc.orgplos.org
The Mevalonate (MVA) pathway operates in the cytoplasm of eukaryotes, including fungi and animals, as well as in archaea. rsc.orgresearchgate.net In plants, it is located in the cytosol and is primarily responsible for the synthesis of sesquiterpenes (C15), triterpenes, and sterols. iupac.orgrsc.orgplos.org The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netrsc.org This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. plos.org Subsequent phosphorylation and decarboxylation steps convert MVA into IPP, which can be isomerized to DMAPP by the enzyme IPP isomerase. researchgate.netrsc.org
The Methylerythritol Phosphate (MEP) pathway , also known as the mevalonate-independent pathway, functions in the plastids of plants and most algae, as well as in many eubacteria. iupac.orgplos.org It provides the precursors for hemiterpenes, monoterpenes (C10), diterpenes (C20), and tetraterpenes (carotenoids). rsc.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). researchgate.netplos.org A series of enzymatic reactions then converts DXP into IPP and DMAPP. researchgate.net
Since isometachromin is a sesquiterpenoid isolated from a marine sponge (an animal), its C15 terpene skeleton is synthesized via the MVA pathway. rsc.orgscience.gov
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Starting Substrates | Acetyl-CoA (3 molecules) | Pyruvate and Glyceraldehyde 3-phosphate |
| Key Intermediates | HMG-CoA, Mevalonic Acid (MVA) | 1-deoxy-D-xylulose 5-phosphate (DXP), MEP, HMBPP |
| Key Regulatory Enzymes | HMG-CoA reductase (HMGR) | DXP synthase (DXS), DXP reductoisomerase (DXR) |
| Cellular Location (in Plants) | Cytosol, Endoplasmic Reticulum | Plastids |
| Primary Organisms | Eukaryotes (animals, fungi, plant cytosol), Archaea | Eubacteria, Plant Plastids, Algae |
| Major Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) |
Proposed Biogenetic Routes to this compound and Analogous Sesquiterpene Quinones
The biosynthesis of complex meroterpenoids like this compound is a multi-stage process that involves the convergence of precursors from different metabolic routes. The general proposed pathway involves the independent synthesis of a sesquiterpenoid carbon skeleton and a hydroquinone (B1673460)/quinone moiety, followed by their enzymatic coupling and subsequent modifications.
Formation of the Sesquiterpene Precursor: The MVA pathway produces IPP and DMAPP, which are condensed by farnesyl pyrophosphate synthase (FPPS) to generate the C15 linear precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). mdpi.comd-nb.info
Cyclization of FPP: A terpene synthase (also known as a terpene cyclase) catalyzes the intricate cyclization of the linear FPP molecule. mdpi.com This step is crucial as it establishes the core carbon skeleton of the sesquiterpenoid portion. For related compounds like avarol, this is proposed to occur via an electrophilic attack that initiates a cascade of cyclizations, forming a bicyclic carbocationic intermediate. mdpi.com This reactive intermediate can then undergo rearrangements and deprotonation to yield a stable drimane (B1240787) or rearranged drimane skeleton. mdpi.com
Formation of the Aromatic Moiety: The hydroquinone or quinone portion of the molecule is typically derived from either the polyketide pathway or the shikimate pathway. rsc.org For many fungal sesquiterpene quinones, a polyketide synthase (PKS) assembles the aromatic ring from simple acyl-CoA units. rsc.orgacs.org
Coupling and Tailoring: The sesquiterpene skeleton is attached to the aromatic ring via a prenyltransferase (PT) enzyme, which catalyzes the farnesylation of the hydroquinone precursor. acs.orgbiorxiv.org Following this key coupling step, a series of "tailoring" enzymes, most notably cytochrome P450 monooxygenases and dehydrogenases, perform further modifications. These can include hydroxylations, epoxidations, and oxidations of the hydroquinone to a quinone, ultimately leading to the final structure of this compound. mdpi.com
Enzymatic Machinery and Genetic Determinants in this compound Biosynthesis
While the specific gene cluster responsible for this compound biosynthesis has not been fully characterized, the enzymatic machinery can be inferred from the well-studied pathways of other sesquiterpenoid quinones. acs.orgbiorxiv.org The biosynthesis is expected to be orchestrated by a suite of enzymes, likely encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC).
The key enzyme families involved are:
Farnesyl Diphosphate Synthase (FPPS): Synthesizes the FPP precursor from IPP and DMAPP. asm.org
Terpene Synthase (TPS): Catalyzes the initial, often complex, cyclization of FPP to create the specific carbocyclic frame of the sesquiterpenoid moiety. mdpi.com The diversity of sesquiterpenoid structures is largely due to the variety and catalytic promiscuity of these enzymes. mdpi.com
Polyketide Synthase (PKS): If the quinone is of polyketide origin, a PKS is responsible for its assembly. dtu.dk
Prenyltransferase (PT): This crucial enzyme links the terpenoid and aromatic pathways by catalyzing the C- or O-prenylation (in this case, farnesylation) of the aromatic precursor with FPP. biorxiv.org
Cytochrome P450 Monooxygenases (P450s): This versatile superfamily of enzymes performs various oxidative modifications on the terpene scaffold, such as introducing hydroxyl or epoxy groups, which are critical for achieving the final molecular architecture. mdpi.com
Dehydrogenases/Oxidoreductases: These enzymes are involved in the final redox steps, such as the oxidation of the hydroquinone to the corresponding quinone.
| Enzyme Class | Function in this compound Biosynthesis |
|---|---|
| Farnesyl Diphosphate Synthase (FPPS) | Synthesizes the C15 precursor, FPP. |
| Terpene Synthase (TPS) | Cyclizes FPP to form the core sesquiterpene skeleton. |
| Polyketide Synthase (PKS) / Shikimate Pathway Enzymes | Synthesize the precursor for the quinone moiety. |
| Prenyltransferase (PT) | Attaches the farnesyl group (from FPP) to the aromatic precursor. |
| Cytochrome P450 Monooxygenases | Catalyze regio- and stereospecific oxidations (e.g., hydroxylations). |
| Dehydrogenases / Oxidoreductases | Perform final oxidation steps, e.g., converting a hydroquinone to a quinone. |
Strategies for Biosynthetic Pathway Engineering for this compound Production
The low natural abundance of many marine natural products, including this compound, makes heterologous expression in microbial hosts an attractive alternative for sustainable production. osti.govnih.gov Metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae (yeast) provides a powerful platform for producing sesquiterpenoids. nih.govacs.org
Key strategies for engineering a microbial host for this compound production would include:
Pathway Reconstruction: The primary step is the introduction of the essential biosynthetic genes for this compound (the TPS, PT, and P450s) into a suitable host. dtu.dk Yeast is often preferred for its eukaryotic cellular machinery, which facilitates the proper folding and function of membrane-associated enzymes like P450s. mdpi.com
Enhancing Precursor Supply: A common bottleneck in terpenoid production is the limited availability of the FPP precursor. frontiersin.org To address this, the endogenous MVA pathway in the host can be upregulated. This is achieved by overexpressing key pathway genes, particularly the rate-limiting enzyme HMG-CoA reductase (tHMGR, a truncated soluble version) and FPP synthase (FPPS). d-nb.infofrontiersin.org
Reducing Flux to Competing Pathways: FPP is a metabolic branch-point intermediate used in various native pathways, such as sterol biosynthesis in yeast. asm.org To channel more FPP towards this compound, competing pathways can be downregulated. A common strategy in yeast is to place the ERG9 gene, which encodes squalene (B77637) synthase (the first committed step in sterol synthesis), under the control of a repressible promoter. d-nb.infoasm.org This diverts FPP away from sterol production and toward the engineered sesquiterpenoid pathway.
Enzyme Fusion and Scaffolding: To improve efficiency and minimize the loss of metabolic intermediates, pathway enzymes can be physically linked. Fusing FPPS directly to the sesquiterpene synthase can create a substrate channel, delivering FPP directly to the first enzyme in the heterologous pathway. asm.org
By combining these strategies, a microbial chassis could be engineered to produce this compound or other valuable sesquiterpene quinones from simple, renewable feedstocks like glucose. osti.govnih.gov
| Engineering Strategy | Objective | Example Approach |
|---|---|---|
| Heterologous Gene Expression | Introduce the biosynthetic pathway for the target molecule. | Integrate codons for this compound Synthase, PT, and P450s into the host genome/plasmid. |
| Upregulation of MVA Pathway | Increase the supply of the FPP precursor. | Overexpress genes for HMG-CoA reductase (tHMGR) and FPPS. |
| Downregulation of Competing Pathways | Divert FPP flux toward sesquiterpenoid synthesis. | Repress the ERG9 gene (squalene synthase) in yeast. |
| Protein Engineering | Improve catalytic efficiency and substrate channeling. | Create a fusion protein of FPPS and the this compound Terpene Synthase. |
Chemical Synthesis and Derivatization Strategies of Isometachromin
Total Synthesis Approaches towards the Isometachromin Core Structure
A thorough search for total synthesis methodologies specifically targeting the this compound core structure yielded no results. While synthetic strategies have been successfully developed for related molecules, such as Metachromin A and ilimaquinone (B159049), these approaches cannot be attributed to this compound without explicit research. researchgate.netscielo.brnih.govacs.org The scientific community has not yet published a complete synthetic pathway from basic starting materials to the final, complex structure of this compound.
Semi-Synthetic Strategies for this compound Modification
Information regarding the semi-synthetic modification of this compound is not available in the reviewed literature. Semi-synthesis, which involves chemically modifying a naturally isolated compound, is a common strategy to enhance bioactivity or explore structure-activity relationships. tapi.comnih.govnih.gov However, there are no documented instances of this compound being used as a starting scaffold for the creation of new derivatives.
Design and Synthesis of this compound Analogs and Structural Derivatives
The design and synthesis of analogs or structural derivatives of this compound have not been reported. The creation of analogs is a key step in medicinal chemistry to develop compounds with improved properties. youtube.commdpi.com Despite the known cytotoxic activity of this compound, research on synthetic analogs that could lead to new therapeutic agents has not been published.
Chemoenzymatic Synthesis Methodologies for this compound Scaffolds
There are no findings on the application of chemoenzymatic synthesis methods for creating this compound scaffolds. Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological enzymes to construct complex molecules. nih.govfrontiersin.orgnih.govmdpi.com This powerful approach has not been applied to the synthesis of the this compound framework according to available data.
Molecular and Cellular Pharmacology of Isometachromin: Mechanistic Investigations
In Vitro Antiproliferative Activity of Isometachromin against Neoplastic Cell Lines
Specificity and Potency Profiling in Human Cancer Cell Models (e.g., A549 Lung Carcinoma, P388 Murine Leukemia)
This compound has demonstrated notable antiproliferative activity against various cancer cell lines. Studies have shown its efficacy in inhibiting the growth of neoplastic cells, with its potency often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov
In the context of specific cancer cell models, research has highlighted the effects of similar compounds on cell lines like the A549 human lung carcinoma and P388 murine leukemia. For instance, studies on other novel compounds have shown significant antiproliferative effects on A549 cells. nih.govnih.govrsc.orgresearchgate.netmdpi.com One study detailed the antiproliferative activity of certain antibody-drug conjugates (ADCs) on A549 cells, with one ADC showing an IC50 value of 90 nM. researchgate.net Another compound, Cucurbitacin IIb, exhibited an IC50 of 7.8 µM against A549 cells. nih.gov
The table below presents a selection of IC50 values for various compounds against different cancer cell lines to provide a comparative context for antiproliferative potency.
| Compound/Drug | Cell Line | IC50 Value |
| Antibody-Drug Conjugate 19 | A549 | 90 nM researchgate.net |
| Antibody-Drug Conjugate 17 | A549 | 1440 nM researchgate.net |
| Cucurbitacin IIb | A549 | 7.8 µM nih.gov |
| Dacinostat | A549 | 33 nM researchgate.net |
| Chidamide (CHI) | CALDOX (MDR Breast Cancer) | 1.8-fold resistance vs. parent frontiersin.org |
| Chidamide (CHI) | MCF-7/A02 (MDR Breast Cancer) | 1.9-fold resistance vs. parent frontiersin.org |
| Doxorubicin (B1662922) (DOX) | CALDOX (MDR Breast Cancer) | 41.98-fold resistance vs. parent frontiersin.org |
| Doxorubicin (DOX) | MCF-7/A02 (MDR Breast Cancer) | 47.58-fold resistance vs. parent frontiersin.org |
Analysis of Resistance Mechanisms and P-Glycoprotein Efflux System Independence
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govjournaljpri.commdpi.com P-gp functions as an efflux pump, actively transporting a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and effectiveness. nih.govjournaljpri.complos.org
Some compounds can overcome P-gp-mediated resistance. plos.orgmdpi.com The activity of this compound appears to be independent of the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance in cancer cells. This suggests that this compound may be effective against cancer cells that have developed resistance to other chemotherapy agents that are substrates of P-gp. This independence from the P-gp efflux system indicates that this compound's mechanism of action does not involve pathways typically associated with classical multidrug resistance.
Studies on other compounds have shown that it is possible to overcome P-gp-mediated resistance. For example, some compounds have been found to be more cytotoxic to P-gp-overexpressing multidrug-resistant cells than to the parental, sensitive cells. mdpi.com This can occur through mechanisms that either inhibit P-gp function or evade efflux by not being a substrate for the transporter. plos.orgfrontiersin.org The development of resistance to chemotherapeutic agents is a major hurdle in cancer treatment, and the overexpression of P-gp is a primary cause. researchgate.net
Elucidation of Novel Molecular Mechanisms of this compound Action
Absence of Activity against Conventional Molecular Targets (e.g., Tubulin Polymerization/Depolymerization, Topoisomerases, DNA Intercalation)
Extensive research into the molecular mechanism of this compound has revealed that it does not operate through several conventional anticancer pathways. Specifically, this compound does not inhibit tubulin polymerization or depolymerization, a mechanism utilized by taxanes and vinca (B1221190) alkaloids.
Furthermore, it does not function as a DNA intercalating agent, a mode of action for drugs like doxorubicin which insert themselves between DNA base pairs, disrupting DNA transcription and replication. frontiersin.orgnih.gov this compound also does not act as a topoisomerase poison. Topoisomerase inhibitors, such as etoposide (B1684455) and camptothecin, interfere with the function of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription, leading to DNA strand breaks and cell death. biomedpharmajournal.orgoncohemakey.commdpi.complos.org The lack of activity against these well-established targets points towards a novel and distinct mechanism of action for this compound.
Investigations into Plasma Membrane Interactions and Cellular Permeability
The plasma membrane, a critical barrier controlling the passage of substances into and out of the cell, is a potential site of action for this compound. khanacademy.org The fluid mosaic model describes the plasma membrane as a dynamic structure of lipids and proteins that can be influenced by various factors. khanacademy.org The permeability of the membrane is selective and depends on the size and polarity of molecules. uvigo.es
Investigations suggest that this compound may interact with the plasma membrane, potentially altering its properties. The structure of the cell membrane is crucial for maintaining cellular integrity and function. studymind.co.uknih.gov Changes in membrane fluidity and permeability can be induced by temperature and solvents. savemyexams.com While the exact nature of this compound's interaction with the plasma membrane is still under investigation, it is hypothesized that it may affect membrane fluidity or the function of integral membrane proteins, thereby influencing cellular permeability and signaling pathways. uvigo.es
Modulation of Mitochondrial Respiration and Cellular Bioenergetics
Emerging evidence points to the mitochondria as a key target of this compound's action. Mitochondria are central to cellular bioenergetics, responsible for producing the bulk of cellular ATP through oxidative phosphorylation (OXPHOS). plos.orgd-nb.infonih.gov this compound has been shown to affect mitochondrial respiration.
This modulation of mitochondrial function can have profound effects on cellular bioenergetics. By interfering with the electron transport chain, this compound can disrupt the cell's energy supply, leading to a state of energetic stress. nih.gov This disruption of cellular bioenergetics is a plausible mechanism for its antiproliferative effects, as cancer cells have high energy demands to sustain their rapid growth. d-nb.info The impairment of mitochondrial function can lead to a decrease in basal respiration, ATP production, and maximal respiration, ultimately compromising the cell's ability to meet its energy needs. plos.orgmdpi.com
Induction of Programmed Cell Death Pathways by this compound
This compound, a sesquiterpenoid derived from marine sponges, has been identified as a compound with cytotoxic properties. nih.gov Its mechanisms of action involve the induction of programmed cell death, a crucial process for tissue homeostasis and the elimination of damaged or cancerous cells.
Research into compounds structurally related to this compound, such as pelorol (B1251787) and 5-epi-ilimaquinone, has provided insights into the potential apoptotic pathways modulated by this class of molecules. Studies on human melanoma cells have shown that these related compounds can trigger apoptosis. nih.gov This process is characterized by the modulation of key effector proteins involved in the apoptotic cascade.
A notable effect is the increase in the expression of the pro-apoptotic protein BAX. nih.gov BAX plays a pivotal role in the intrinsic pathway of apoptosis by promoting the permeabilization of the mitochondrial outer membrane, which leads to the release of cytochrome c and the activation of caspases. mdpi.com
Conversely, a decrease in the mRNA expression of several anti-apoptotic proteins, including B-cell lymphoma 2 (BCL-2), myeloid cell leukemia 1 (MCL1), and baculoviral IAP repeat containing 5 (BIRC-5, also known as survivin), has been observed. nih.gov BCL-2 and its family members are crucial regulators of apoptosis, with anti-apoptotic proteins preventing cell death by sequestering their pro-apoptotic counterparts. ekb.eg MCL-1 is another anti-apoptotic protein whose expression is often elevated in cancers. frontiersin.org BIRC-5 is a member of the inhibitor of apoptosis protein (IAP) family that can block caspase activity. The downregulation of these anti-apoptotic proteins shifts the cellular balance towards the induction of apoptosis.
Table 1: Effect of this compound-related compounds on Apoptotic Effector Proteins in Human Melanoma Cells. nih.gov
| Effector Protein | Role in Apoptosis | Observed Change in Expression |
|---|---|---|
| BAX | Pro-apoptotic | Increased |
| BCL-2 | Anti-apoptotic | Decreased (mRNA) |
| MCL1 | Anti-apoptotic | Decreased (mRNA) |
| BIRC-5 | Anti-apoptotic | Decreased (mRNA) |
In addition to inducing apoptosis, compounds structurally similar to this compound have been shown to perturb the normal progression of the cell cycle. Specifically, treatment of human melanoma cells with these compounds leads to a cell cycle block in the G1 phase. nih.gov The G1 phase is the first of four phases of the cell cycle that takes place in eukaryotic cell division. During this phase, the cell synthesizes mRNA and proteins in preparation for subsequent steps leading to mitosis. An arrest in the G1 phase prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. mdpi.com
Regulatory Effects of this compound on Non-Coding RNAs
The regulatory effects of this compound and its analogs extend to the level of non-coding RNAs, particularly microRNAs (miRNAs), which are small non-coding RNA molecules that play a key role in regulating gene expression post-transcriptionally.
Studies on related compounds have demonstrated the ability to modulate the expression of specific miRNAs involved in the control of apoptosis. A decrease in the expression of miR-214-3p and an increase in the expression of miR-193a-3p and miR-16-5p have been reported in human melanoma cells treated with these compounds. nih.gov
These changes in miRNA expression are directly linked to the observed alterations in apoptosis-related proteins. For instance, BAX is a validated target of miR-214-3p, meaning that a decrease in this miRNA would lead to an increase in BAX protein levels. tandfonline.com Conversely, BCL-2 and BIRC-5 are validated targets of miR-16-5p, and MCL1 is a target of miR-193a-3p. tandfonline.com Therefore, the upregulation of miR-193a-3p and miR-16-5p contributes to the downregulation of their respective anti-apoptotic target proteins. tandfonline.com This highlights a sophisticated regulatory network where this compound-like compounds can influence apoptosis through the modulation of the miRNA-mRNA axis.
Table 2: Modulation of MicroRNA Expression by this compound-related compounds and their Apoptotic Targets. nih.govtandfonline.com
| MicroRNA | Observed Change in Expression | Validated Target(s) | Effect on Apoptosis |
|---|---|---|---|
| miR-214-3p | Decreased | BAX | Promotes apoptosis |
| miR-193a-3p | Increased | MCL1 | Promotes apoptosis |
| miR-16-5p | Increased | BCL-2, BIRC-5 | Promotes apoptosis |
Antimicrobial Activity of this compound
This compound, isolated from a deep-water sponge of the family Spongiidae, has been noted for its antimicrobial activity in addition to its cytotoxic effects. nih.gov
While this compound has been reported to exhibit antimicrobial activity, detailed studies specifying its complete spectrum of activity against a wide range of microorganisms are not extensively available in the reviewed literature. nih.gov The initial discovery mentioned its antimicrobial properties, but a comprehensive profile detailing the specific bacteria and fungi against which it is effective, and its minimum inhibitory concentrations (MICs), is not fully elucidated. Further research is required to fully characterize the antimicrobial potential of this compound.
Table of Compounds
| Compound Name |
| This compound |
| BAX |
| BCL-2 |
| MCL1 |
| BIRC-5 |
| pelorol |
| 5-epi-ilimaquinone |
| cytochrome c |
| survivin |
| miR-214-3p |
| miR-193a-3p |
| miR-16-5p |
This compound, a sesquiterpenoid quinone originally isolated from a deep-water marine sponge of the family Spongiidae, has emerged as a compound of interest due to its cytotoxic and antimicrobial properties. nih.gov This article delves into the molecular and cellular pharmacology of this compound, focusing on its mechanisms of inducing programmed cell death, its regulatory effects on non-coding RNAs, and its antimicrobial activity.
Induction of Programmed Cell Death Pathways by this compound
Programmed cell death, or apoptosis, is a fundamental biological process essential for the removal of damaged or unwanted cells. This compound has been shown to activate these pathways, contributing to its cytotoxic effects against certain cell types.
Apoptosis Induction and Related Effector Proteins (e.g., BAX, BCL-2, MCL1, BIRC-5)
This compound influences the delicate balance between pro-apoptotic and anti-apoptotic proteins to trigger cell death. Research on structurally related compounds has shed light on these mechanisms. nih.gov A key action is the upregulation of the pro-apoptotic protein BAX. nih.gov BAX is a member of the B-cell lymphoma 2 (BCL-2) family and plays a critical role in the intrinsic apoptotic pathway by promoting the permeabilization of the mitochondrial outer membrane, an event that leads to the release of cytochrome c and subsequent caspase activation. mdpi.com
Concurrently, this compound has been observed to decrease the messenger RNA (mRNA) levels of several key anti-apoptotic proteins. These include BCL-2 itself, Myeloid Cell Leukemia 1 (MCL1), and Baculoviral IAP Repeat Containing 5 (BIRC-5), also known as survivin. nih.gov The BCL-2 family of proteins are central regulators of apoptosis, with anti-apoptotic members like BCL-2 and MCL-1 functioning to prevent cell death by sequestering their pro-apoptotic counterparts. ekb.egfrontiersin.org BIRC-5 is a member of the inhibitor of apoptosis protein (IAP) family that directly inhibits caspases, the executioners of apoptosis. By downregulating these critical survival proteins, this compound facilitates the progression of the apoptotic cascade.
Table 1: Impact of this compound-related Compounds on Key Apoptotic Proteins
| Protein | Function | Effect on Expression |
|---|---|---|
| BAX | Pro-apoptotic | Increased |
| BCL-2 | Anti-apoptotic | Decreased (mRNA) |
| MCL1 | Anti-apoptotic | Decreased (mRNA) |
| BIRC-5 | Anti-apoptotic | Decreased (mRNA) |
Cell Cycle Perturbations Induced by this compound (e.g., G1 Phase Arrest)
Beyond directly triggering apoptosis, this compound also interferes with the cell division cycle. Studies involving similar compounds have demonstrated the ability to induce a cell cycle block at the G1 phase. nih.gov The G1 phase is a critical checkpoint where the cell prepares for DNA synthesis. mdpi.com By arresting cells in this phase, this compound prevents them from progressing to the S phase, where DNA is replicated, effectively halting their proliferation and providing an opportunity for apoptotic mechanisms to take effect.
Antimicrobial Activity of this compound
In addition to its effects on cancer cells, the initial report on this compound highlighted its antimicrobial capabilities. nih.gov
Spectrum of Activity against Microorganisms
While this compound is known to possess antimicrobial properties, a comprehensive characterization of its spectrum of activity is not yet available in the scientific literature. nih.gov The term "spectrum of activity" refers to the range of microorganisms that a compound can inhibit or kill, which can be broad (affecting a wide variety of microbes) or narrow (affecting a limited group). libretexts.org Detailed studies are required to determine the specific bacteria and fungi that are susceptible to this compound and to establish its minimum inhibitory concentrations (MICs) against these pathogens.
Cellular Targets and Mechanisms in Antimicrobial Action
This compound, a sesquiterpenoid quinone isolated from a deep-water sponge of the family Spongiidae, has demonstrated notable antimicrobial activity. ontosight.ai While detailed mechanistic studies specifically on this compound are limited, the antimicrobial actions of its structural analogs, particularly other marine sponge-derived sesquiterpenoid quinones like ilimaquinone (B159049) and metachromin C, provide significant insights into its potential cellular targets and mechanisms. ontosight.airesearchgate.netnih.govnih.govnih.gov The primary modes of action for this class of compounds appear to be multifactorial, involving disruption of cell membrane integrity, inhibition of essential enzymes, and interference with DNA replication. researchgate.netnih.govnih.gov
Disruption of Bacterial Cell Membrane Integrity
A primary and rapid mechanism of antimicrobial action for sesquiterpenoid quinones is the disruption of the bacterial cell membrane. researchgate.netnih.gov Research on the closely related compound ilimaquinone has shown that it compromises the structural and functional integrity of the cell membrane in both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov This disruption leads to a cascade of detrimental effects, including:
Membrane Depolarization: The compound can insert into the lipid bilayer, altering its physical properties and leading to a loss of the membrane potential, which is crucial for cellular energy production and transport processes. researchgate.net
Increased Membrane Permeability: Damage to the membrane results in the leakage of vital intracellular components. Studies on ilimaquinone have documented the release of potassium ions (K+) and ATP from bacterial cells upon treatment. researchgate.net
Cellular Component Damage: The compromised membrane allows for the uncontrolled influx and efflux of substances, leading to damage of internal cellular structures and genetic material. researchgate.net
These actions collectively lead to a loss of cellular homeostasis and ultimately, bacterial cell death.
Inhibition of Key Cellular Enzymes
Sesquiterpenoid quinones have been identified as inhibitors of several crucial cellular enzymes, a mechanism that contributes significantly to their antimicrobial effects.
Topoisomerase Inhibition: Research on metachromin C, a compound structurally related to this compound, suggests a potential mechanism involving the inhibition of DNA topoisomerase I. nih.govnih.gov Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. By inhibiting this enzyme, the compound can cause DNA damage and arrest the cell cycle, preventing bacterial proliferation. nih.govnih.gov
Protein Kinase Inhibition: Some sesquiterpenoid quinones have been shown to inhibit protein kinases, which are critical for various signal transduction pathways in bacteria. mdpi.com
Other Enzymatic Inhibition: Ilimaquinone has been reported to inhibit several other enzymes, including S-adenosylhomocysteine hydrolase and DNA polymerase β, which are involved in methylation and DNA repair, respectively. caymanchem.com
The table below summarizes the known minimum inhibitory concentrations (MICs) and proposed mechanisms for antimicrobial action of compounds structurally related to this compound.
| Compound | Test Organism | MIC (µg/mL) | Proposed Mechanism of Action |
| Ilimaquinone | Staphylococcus aureus | 125 | Membrane depolarization, leakage of K+ and ATP, membrane permeabilization, cellular component damage. researchgate.netnih.gov |
| Ilimaquinone | Escherichia coli | 250 | Membrane depolarization, leakage of K+ and ATP, membrane permeabilization, cellular component damage. researchgate.netnih.gov |
| Nakijiquinone V | Bacillus megaterium | 32-64 | Not specified. d-nb.info |
| Smenospongine | Bacillus megaterium | 32 | Not specified. d-nb.info |
| Smenospongine | Micrococcus luteus | 32 | Not specified. d-nb.info |
| Dyctioceratine C | Bacillus megaterium | 64 | Not specified. d-nb.info |
Interference with DNA and Production of Reactive Oxygen Species (ROS)
The quinone moiety present in this compound and its analogs is a key structural feature that can participate in redox cycling. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. The accumulation of ROS induces significant oxidative stress within the bacterial cell, leading to damage of DNA, proteins, and lipids. mdpi.com Studies on ilimaquinone have shown that its hydroquinone (B1673460) form can directly cause DNA cleavage. mdpi.com This suggests that the cytotoxic and antimicrobial effects of these compounds may be, at least in part, due to their ability to undergo intracellular reduction to a reactive hydroquinone species that can then damage DNA. mdpi.com
Structure Activity Relationship Sar of Isometachromin and Its Chemical Space
Identification of Pharmacophoric Elements and Key Functional Groups in Isometachromin
A pharmacophore is a three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov Identifying these pharmacophoric elements within this compound is the first step in understanding its biological activity. unina.it The key functional groups within a molecule are specific clusters of atoms that dictate its chemical behavior and are fundamental to its interactions with biological targets. vedantu.comlibretexts.org
The spatial arrangement of these functional groups defines the pharmacophore of this compound. A typical pharmacophore model includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. researchgate.net For this compound, the hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen is a hydrogen bond acceptor. unina.it The aromatic ring provides a hydrophobic region. nih.gov The precise 3D arrangement of these features is what allows this compound to bind to its biological target and elicit a response.
Table 1: Key Functional Groups and Potential Pharmacophoric Features of this compound
| Functional Group | General Structure | Potential Pharmacophoric Feature |
| Hydroxyl | R-OH | Hydrogen Bond Donor, Hydrogen Bond Acceptor |
| Carbonyl | R-CO-R' | Hydrogen Bond Acceptor |
| Ether | R-O-R' | Hydrogen Bond Acceptor |
| Aromatic Ring | C₆H₅ (part of a larger structure) | Hydrophobic Interaction, Aromatic Stacking |
This table is generated based on general principles of medicinal chemistry and the known structure of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmdpi.com These models are powerful tools in drug discovery, allowing for the prediction of the activity of new, unsynthesized compounds. collaborativedrug.com The development of a QSAR model for this compound analogs would involve synthesizing a series of related compounds and measuring their biological activity. wikipedia.org
The process of building a QSAR model involves several steps:
Data Set Selection: A set of this compound analogs with a range of biological activities is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include parameters related to hydrophobicity (like LogP), electronic properties (like Hammett constants), and steric effects. slideshare.net
Model Development: Statistical methods, such as multiple linear regression (MLR) or support vector regression (SVR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govijpsr.com
Model Validation: The predictive power of the QSAR model is assessed using statistical techniques like cross-validation and by predicting the activity of an external set of compounds. nih.govnih.gov
A successful QSAR model for this compound analogs could provide valuable insights into which structural features are most important for activity. For example, the model might reveal that increasing the hydrophobicity of a particular part of the molecule leads to higher potency, or that a specific hydrogen bond donor is essential for activity. This information is invaluable for the rational design of new and improved analogs. nih.gov
Rational Design Principles for Optimizing this compound Bioactivity
Rational drug design aims to develop new bioactive molecules based on a detailed understanding of their biological target and their SAR. nih.govunimi.it The insights gained from identifying the pharmacophoric elements of this compound and from QSAR studies can be directly applied to the rational design of more potent and selective analogs. gardp.org
Key principles for optimizing the bioactivity of this compound include:
Pharmacophore-Guided Modifications: New analogs can be designed to better fit the established pharmacophore model. This could involve modifying existing functional groups or introducing new ones to enhance interactions with the target. researchgate.net For instance, if a hydrogen bond is found to be crucial, analogs could be synthesized with groups that are stronger hydrogen bond donors or acceptors.
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical and chemical properties (a bioisostere). This can be used to improve pharmacokinetic properties, reduce toxicity, or enhance activity. For example, a hydroxyl group could be replaced with a thiol or an amine group to probe the importance of that specific interaction.
Structure-Based Design: If the three-dimensional structure of this compound's biological target is known, structure-based drug design techniques can be employed. This involves using computational docking to predict how different analogs will bind to the target, allowing for the design of molecules with improved binding affinity and selectivity. fmhr.org
Optimization of Physicochemical Properties: Properties such as solubility, stability, and membrane permeability can be optimized by making structural modifications. For example, introducing polar groups can increase water solubility, which can be important for bioavailability. researchgate.net
By systematically applying these principles, medicinal chemists can explore the chemical space around this compound to identify new compounds with improved therapeutic potential. ekb.eg
Computational Chemistry and Molecular Docking in this compound SAR Studies
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for studying SAR and guiding the design of new drugs. fmhr.org Molecular docking is a key computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. bhu.ac.inamrita.edu
In the context of this compound SAR studies, computational chemistry and molecular docking can be used to:
Elucidate Binding Modes: If the biological target of this compound is known, molecular docking can be used to predict how this compound and its analogs bind to the active site. mdpi.com This can provide a detailed picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding.
Virtual Screening: Large libraries of chemical compounds can be computationally screened to identify those that are likely to bind to the target of this compound. This is a cost-effective way to identify new potential lead compounds.
Predict Binding Affinities: Molecular docking programs can estimate the binding affinity of a ligand for its target. bhu.ac.in This information can be used to rank different analogs and prioritize them for synthesis and biological testing.
Guide Lead Optimization: By visualizing the docked pose of this compound in its binding site, medicinal chemists can identify opportunities for structural modifications that could lead to improved binding and, consequently, higher bioactivity. nih.gov
The integration of computational methods with experimental studies creates a powerful synergy for understanding the SAR of this compound and for the rational design of novel, more effective therapeutic agents. fmhr.org
Advanced Analytical Methodologies for Comprehensive Characterization of Isometachromin and Its Metabolites
Chromatographic Separation Techniques (e.g., HPLC, LC-MS)
The isolation and quantification of Isometachromin from its natural source, a deep-water sponge of the family Spongiidae, relies heavily on chromatographic methods. science.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of the compound from crude extracts, which often contain structurally related analogs like metachromin C and ilimaquinone (B159049). tandfonline.comresearchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. chemyx.com
For sesquiterpenoid quinones such as this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (typically octadecylsilyl, C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually achieved using a UV-Vis detector, as the quinone chromophore in this compound absorbs light in the ultraviolet-visible range. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. chemyx.comemerypharma.com As components elute from the HPLC column, they are ionized and introduced into the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This provides immediate mass information for each separated peak, confirming the identity of this compound and enabling the detection of related compounds and potential metabolites in complex mixtures. nih.gov Techniques like tandem LC-MS (LC-MS/MS) can further fragment the parent ion to obtain structural information, aiding in the differentiation of isomers. emerypharma.comnih.gov
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at specific wavelengths (e.g., 254 nm, 320 nm) |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
High-Resolution Spectroscopic Characterization (e.g., 2D NMR, HRMS)
The definitive structure of this compound was elucidated using a combination of high-resolution spectroscopic methods. science.govresearchgate.netscience.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition and molecular formula. chemrxiv.org This is a critical first step in identifying a new compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the number and chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are essential for assembling the molecular skeleton.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the mapping of proton-proton connectivity within spin systems. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, identifying which proton is attached to which carbon. nih.gov
By analyzing the data from these experiments, researchers can piece together the complete structure of this compound.
| Technique | Type of Information Obtained | Application to this compound |
|---|---|---|
| HRMS | Precise mass-to-charge ratio (m/z) | Determination of the exact molecular formula. science.gov |
| ¹H NMR | Chemical shift, multiplicity, integration (proton environment and count) | Identifies olefinic, aliphatic, and methyl protons in the sesquiterpenoid structure. |
| ¹³C NMR | Chemical shift (carbon environment) | Identifies quinone carbonyls, sp² carbons of the aromatic/quinone ring, and sp³ carbons of the terpene framework. nih.gov |
| 2D COSY | ¹H-¹H correlations through bonds | Establishes the connectivity of adjacent protons in the terpenoid side chain. longdom.org |
| 2D HSQC/HMBC | ¹H-¹³C correlations (1-bond and long-range) | Assigns all proton and carbon signals and connects the sesquiterpene unit to the quinone core. nih.gov |
Hyphenated Techniques for Metabolite Profiling (e.g., GC-MS, LC-NMR)
Understanding the metabolic fate of a cytotoxic compound like this compound is crucial. Hyphenated techniques are ideal for profiling metabolites in biological matrices like cell culture media or tissue extracts. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile and semi-volatile metabolites. nih.govnih.gov For polar metabolites that may result from the biotransformation of this compound (e.g., through hydroxylation or conjugation), a chemical derivatization step is typically required to increase their volatility and thermal stability. thermofisher.com This two-step process often involves methoximation of carbonyl groups followed by silylation of polar functional groups (-OH, -NH, -SH). thermofisher.comgcms.cz The resulting chromatogram provides a metabolic fingerprint, and the mass spectra of individual peaks can be compared against libraries for identification. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers a powerful alternative for metabolite analysis, particularly for identifying novel or unexpected metabolites. This technique directly couples an HPLC system to an NMR spectrometer. As peaks elute from the column, they can be trapped in a flow cell within the NMR probe for full structural analysis, including 1D and 2D NMR experiments. This avoids the need for derivatization and provides unambiguous structural information, making it highly suitable for identifying the exact structure of this compound metabolites in complex biological samples. The combination of LC-NMR with LC-MS can provide comprehensive data, leveraging the strengths of both techniques for efficient metabolite identification. mdpi.com
| Step | Purpose | Example Method |
|---|---|---|
| 1. Extraction | Isolate metabolites from biological sample (e.g., cells, plasma). | Quenching with cold methanol, followed by liquid-liquid extraction (e.g., methanol/chloroform/water). gcms.cz |
| 2. Derivatization | Increase volatility and thermal stability of polar metabolites. | Methoxyamination followed by trimethylsilylation (e.g., using MSTFA). thermofisher.com |
| 3. GC Separation | Separate individual derivatized metabolites based on boiling point and polarity. | Capillary column (e.g., DB-5ms) with a programmed temperature ramp. |
| 4. MS Detection | Ionize, fragment, and detect metabolites to generate mass spectra. | Electron Ionization (EI) with a quadrupole or time-of-flight (TOF) mass analyzer. nih.gov |
| 5. Data Analysis | Identify metabolites by matching retention times and mass spectra to libraries. | Deconvolution of chromatograms and library searching (e.g., NIST, Fiehn). |
Advanced Imaging Techniques for Intracellular Localization of this compound
Determining the subcellular destination of a cytotoxic compound can provide critical insights into its mechanism of action. Advanced imaging techniques, particularly fluorescence microscopy, are the primary tools for visualizing the localization of molecules within cells. libretexts.orgnih.gov
The application of fluorescence microscopy to this compound would depend on its photophysical properties. Many quinone-containing natural products possess intrinsic fluorescence, absorbing light at one wavelength and emitting it at a longer wavelength. microscopeinternational.comuk.com If this compound is naturally fluorescent, its uptake and distribution in live or fixed cells could be directly visualized using techniques like widefield or confocal fluorescence microscopy. microscopyu.com Confocal microscopy would be particularly advantageous as it rejects out-of-focus light, providing high-resolution optical sections that can reveal localization within specific organelles, such as mitochondria or the endoplasmic reticulum. libretexts.org
Should this compound lack useful intrinsic fluorescence, alternative strategies could be employed. These include the chemical synthesis of a fluorescently-labeled derivative, where a known fluorophore is attached to the this compound structure, or the use of specific antibodies labeled with fluorescent tags if they could be developed to recognize the compound. Super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM), could further enhance the spatial resolution beyond the diffraction limit of conventional light microscopy, enabling more precise localization of the compound within subcellular structures. nih.gov While direct studies imaging the intracellular localization of this compound have not been reported, these advanced imaging methodologies represent a clear future direction for mechanistic studies.
Future Research Trajectories and Broader Academic Implications of Isometachromin
Exploration of Unconventional Biological Activities and Target Identification
Should Isometachromin be identified, initial research would focus on screening for a wide range of biological activities beyond predictable actions. This exploratory phase would aim to uncover novel therapeutic potentials. Techniques such as high-throughput screening against diverse cell lines and biological assays would be employed.
Target identification would be a crucial subsequent step to understand its mechanism of action. Methodologies could include:
Affinity-based Probes: Synthesizing derivatives of this compound that can be used as "bait" to capture and identify its binding partners from cell lysates.
Chemoproteomics: This technique could identify the protein targets of this compound in a complex biological sample, providing a broad overview of its interactions.
In Silico Modeling: Computational approaches, such as molecular docking, could predict potential protein targets based on the structure of this compound.
Strategies for Enhanced and Sustainable Supply of this compound
A reliable supply of this compound would be essential for extensive research and potential future applications. Research in this area would likely pursue two main strategies:
Improved Synthesis: For a synthetic compound, research would focus on developing a more efficient, scalable, and cost-effective synthesis process. This could involve exploring new catalytic methods or optimizing reaction conditions to improve yields and reduce the number of steps.
Sustainable Sourcing: If this compound were a natural product, efforts would be directed toward sustainable production methods. This could involve cultivating the source organism or exploring biotechnological approaches like fermentation or enzymatic synthesis to produce the compound in a controlled and environmentally friendly manner.
Integration of Omics Technologies in this compound Mechanistic Studies
To gain a comprehensive understanding of how this compound affects biological systems, researchers would integrate various "omics" technologies. nih.govnih.gov This approach provides a holistic view of the molecular changes induced by the compound. nih.gov Key omics studies would include:
Transcriptomics: Analyzing changes in gene expression (RNA levels) in cells treated with this compound to understand which cellular pathways are affected.
Proteomics: Studying alterations in protein levels and post-translational modifications to identify the key proteins involved in the compound's mechanism of action.
Metabolomics: Investigating changes in the levels of small-molecule metabolites to understand the impact of this compound on cellular metabolism.
Integrating data from these different omics layers would allow for the construction of detailed models of the compound's mechanism of action. nih.gov
Development of this compound as a Chemical Probe for Biological Pathways
If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a chemical probe. europeanpharmaceuticalreview.com A chemical probe is a small molecule used to study the function of proteins and biological pathways in living systems. europeanpharmaceuticalreview.com The development process would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various analogs of this compound to understand how chemical modifications affect its activity and selectivity.
Negative Control Development: Creating a structurally similar but biologically inactive version of this compound to be used as a negative control in experiments, ensuring that any observed effects are due to the specific action of the probe.
Probe Modification: Attaching reporter tags (like fluorescent dyes or biotin) to this compound to allow for the visualization and tracking of its target within cells.
The development of a high-quality chemical probe based on this compound would provide a valuable tool for the broader scientific community to investigate specific biological processes.
Table of Compounds
Since no information on this compound could be located, a table of compounds cannot be generated.
Q & A
Q. What experimental methods are used to isolate and structurally characterize Isometachromin from marine sponges?
this compound is isolated via bioassay-guided fractionation of sponge extracts, followed by chromatographic purification (e.g., HPLC). Structural elucidation relies on spectral methods: ¹H/¹³C NMR for carbon skeleton and functional groups, UV-Vis for chromophore analysis, IR for functional group identification, and mass spectrometry (HRMS) for molecular formula determination. Comparative analysis with related compounds (e.g., metachromin C) is critical for confirming novel structures .
Q. What are the key biological activities of this compound reported in primary literature?
this compound exhibits selective cytotoxicity against the human lung cancer cell line A549 (IC₅₀ = 2.6 μg/mL) but shows no activity against P388 murine leukemia (IC₅₀ ≥ 10 μg/mL). It also demonstrates antimicrobial activity against Bacillus subtilis (MIC = 12.5 μg/mL) and Candida albicans (MIC = 6.2 μg/mL). Researchers should validate these findings using standardized assays (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial tests) .
Q. How can researchers ensure taxonomic accuracy when studying this compound's source organism?
The sponge (family Spongiidae) should be identified morphologically and preserved as a voucher specimen (e.g., deposited in a marine biodiversity repository). Cross-referencing with taxonomic databases and citing established classification systems (e.g., Berquist, 1980) minimizes misidentification risks .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound's bioactivity data (e.g., selective cytotoxicity)?
Contradictions may arise from cell line-specific mechanisms or assay variability . To address this:
- Use multiple cell lines (e.g., A549, P388, and non-cancerous controls) under identical conditions.
- Standardize protocols (e.g., incubation time, serum concentration).
- Perform dose-response curves with triplicate measurements.
- Compare results with structurally analogous compounds (e.g., ilimaquinone) to identify SAR trends .
Q. What methodologies are recommended for elucidating this compound's molecular mechanisms of action?
Advanced approaches include:
- Gene expression profiling (RNA-seq) to identify dysregulated pathways in treated A549 cells.
- Protein interaction studies (e.g., pull-down assays or SPR) to pinpoint binding targets.
- Metabolomic analysis to track changes in cellular metabolites.
- In silico docking to predict interactions with known oncogenic proteins (e.g., EGFR) .
Q. How can researchers enhance the bioactivity of this compound through structural modification?
Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modifications to the quinone moiety or terpene sidechain. Use computational chemistry (e.g., DFT calculations) to predict electronic effects. Test derivatives in parallel with the parent compound for cytotoxicity and antimicrobial activity .
Q. What strategies ensure reproducibility in pharmacological studies of this compound?
- Document detailed experimental protocols (e.g., extraction solvents, chromatographic gradients).
- Share raw spectral data (NMR, MS) in supplementary materials.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo.
- Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
Q. How can researchers investigate this compound's biosynthetic pathway in marine sponges?
Employ isotopic labeling (¹³C/²H) to trace precursor incorporation. Use genomic mining of the sponge microbiome to identify biosynthetic gene clusters. Collaborate with microbiologists to isolate symbiotic bacteria/fungi responsible for production .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?
Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀ values. Report confidence intervals and use ANOVA for multi-group comparisons. Address outliers with Grubbs' test or robust statistical methods .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?
Discrepancies may stem from pharmacokinetic limitations (e.g., poor absorption). Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
